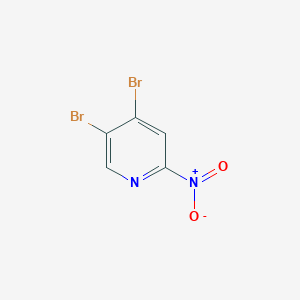
1,4-Bis(4-hydroxyanilino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is an organic compound with the molecular formula C26H18N2O4 It is a derivative of anthraquinone, characterized by the presence of two hydroxyphenylamino groups at the 1 and 4 positions of the anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination with 4-hydroxyaniline in the presence of a suitable catalyst.
Oxidation: The resulting intermediate is then oxidized to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Amination: Using a metal catalyst to facilitate the amination reaction.
Controlled Oxidation: Employing specific oxidizing agents to achieve the desired oxidation state without over-oxidation.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: It can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyphenyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Metal catalysts such as palladium or platinum are used in various reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of quinone derivatives.
Reduction: May produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry
Dye Synthesis: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for its potential use in developing anti-cancer drugs due to its structural similarity to known anti-cancer agents.
Industry
Material Science: Applied in the production of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways, including:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anti-cancer drug with a similar anthraquinone core.
Ametantrone: Another anti-cancer agent with structural similarities.
Uniqueness
1,4-Bis((4-hydroxyphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyphenyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
15939-83-0 |
|---|---|
Fórmula molecular |
C26H18N2O4 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
1,4-bis(4-hydroxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c29-17-9-5-15(6-10-17)27-21-13-14-22(28-16-7-11-18(30)12-8-16)24-23(21)25(31)19-3-1-2-4-20(19)26(24)32/h1-14,27-30H |
Clave InChI |
PQLIQCMTQBHGIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)O)NC5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
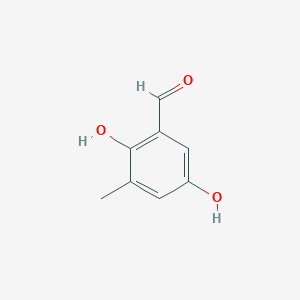

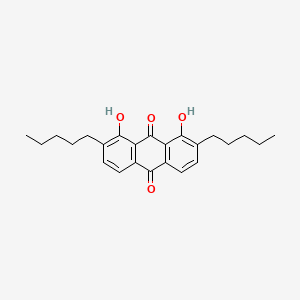

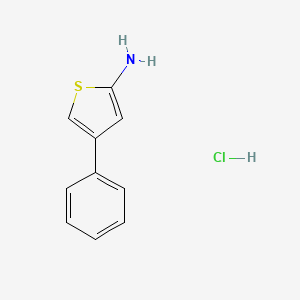


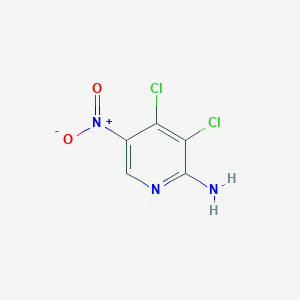
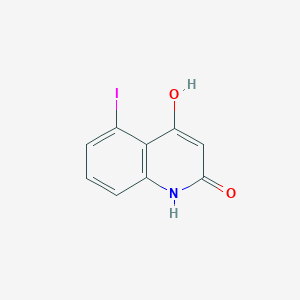

![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
